(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes cyclohexyl, pyrimidinyl, and prolinamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-Methyl-L-Alanyl and its subsequent reaction with cyclohexyl derivatives under controlled conditions. The final step often involves coupling with pyrimidinyl and prolinamide groups using specific catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexyl group, used as a solvent.
Noble Gas Compounds: Although not directly related, these compounds also exhibit unique chemical properties.
Uniqueness
What sets (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide apart is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of cyclohexyl, pyrimidinyl, and prolinamide groups provides unique properties that are not found in simpler compounds.
Properties
Molecular Formula |
C28H38N6O3 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S,3S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-3-methyl-N-(2-pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-18-14-17-34(28(37)23(20-10-5-4-6-11-20)33-26(35)19(2)29-3)24(18)27(36)32-22-13-8-7-12-21(22)25-30-15-9-16-31-25/h7-9,12-13,15-16,18-20,23-24,29H,4-6,10-11,14,17H2,1-3H3,(H,32,36)(H,33,35)/t18-,19-,23-,24-/m0/s1 |
InChI Key |
HNXBUVYVPBCESY-WJNSRDFLSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)[C@H](C4CCCCC4)NC(=O)[C@H](C)NC |
Canonical SMILES |
CC1CCN(C1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)C(C4CCCCC4)NC(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.